molecular formula C15H13IN2O B12603151 5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole CAS No. 918440-11-6

5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole

Katalognummer: B12603151
CAS-Nummer: 918440-11-6
Molekulargewicht: 364.18 g/mol
InChI-Schlüssel: TWOOAXXFFAQRSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyloxy group at the 5-position, an iodine atom at the 3-position, and a methyl group at the 6-position of the indazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and conditions is optimized to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 5-(Benzyloxy)-6-methyl-2H-indazole.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 5-(Benzyloxy)-6-methyl-2H-indazole.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance the compound’s ability to bind to certain enzymes or receptors, while the iodine atom can influence its electronic properties and reactivity. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole is unique due to the presence of the iodine atom at the 3-position, which can significantly alter its reactivity and biological activity compared to other similar compounds. The combination of the benzyloxy, iodine, and methyl groups provides a distinct chemical profile that can be exploited for various applications in research and industry.

Eigenschaften

CAS-Nummer

918440-11-6

Molekularformel

C15H13IN2O

Molekulargewicht

364.18 g/mol

IUPAC-Name

3-iodo-6-methyl-5-phenylmethoxy-2H-indazole

InChI

InChI=1S/C15H13IN2O/c1-10-7-13-12(15(16)18-17-13)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI-Schlüssel

TWOOAXXFFAQRSR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NNC(=C2C=C1OCC3=CC=CC=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.